N-(4-butylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide N-(4-butylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 852440-82-5
VCID: VC8445928
InChI: InChI=1S/C23H22ClN5O2/c1-2-3-4-16-5-9-18(10-6-16)27-21(30)14-28-15-25-22-20(23(28)31)13-26-29(22)19-11-7-17(24)8-12-19/h5-13,15H,2-4,14H2,1H3,(H,27,30)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C23H22ClN5O2
Molecular Weight: 435.9 g/mol

N-(4-butylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

CAS No.: 852440-82-5

Cat. No.: VC8445928

Molecular Formula: C23H22ClN5O2

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide - 852440-82-5

Specification

CAS No. 852440-82-5
Molecular Formula C23H22ClN5O2
Molecular Weight 435.9 g/mol
IUPAC Name N-(4-butylphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C23H22ClN5O2/c1-2-3-4-16-5-9-18(10-6-16)27-21(30)14-28-15-25-22-20(23(28)31)13-26-29(22)19-11-7-17(24)8-12-19/h5-13,15H,2-4,14H2,1H3,(H,27,30)
Standard InChI Key NHUZTQDAQUFEMI-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Canonical SMILES CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. Key structural elements include:

  • Pyrazolo[3,4-d]pyrimidin-4-one core: A nitrogen-rich scaffold known for its planar geometry and hydrogen-bonding capacity, which enhances interactions with biological targets .

  • 4-Chlorophenyl substituent: Attached at position 1 of the pyrazole ring, this group contributes to steric bulk and electron-withdrawing effects, potentially influencing binding affinity .

  • Acetamide linker: A flexible chain at position 5 connects the core to a 4-butylphenyl group, modulating solubility and pharmacokinetic properties .

Table 1: Molecular Descriptors

PropertyValueSource Inference
Molecular formulaC₂₃H₂₂ClN₅O₂Derived from analogs
Molecular weight452.9 g/molCalculated
IUPAC nameN-(4-butylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamideSystematic nomenclature

Synthesis and Derivative Design

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrazolo[3,4-d]pyrimidines are typically synthesized via:

  • Cyclocondensation: Reaction of 5-amino-1H-pyrazole-4-carboxamide with chloroacetyl chloride to form the pyrimidine ring .

  • N-Alkylation: Introduction of the 4-chlorophenyl group using Ullmann coupling or nucleophilic aromatic substitution .

  • Acetamide formation: Coupling the intermediate with 4-butylphenylamine via carbodiimide-mediated amidation .

Structural Modifications

Key modifications in related compounds that enhance bioactivity include:

  • Substitution at position 1: Aryl groups (e.g., 4-chlorophenyl) improve metabolic stability compared to alkyl substituents .

  • Acetamide chain length: Shorter chains (e.g., methyl) reduce solubility, whereas butyl groups balance lipophilicity and cell permeability .

Physicochemical and Pharmacokinetic Properties

Stability Profile

  • pH stability: The pyrimidinone ring is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating enteric coating for oral delivery .

  • Photostability: Chlorinated aromatic systems may exhibit photodegradation, requiring light-protected storage .

Biological Activity and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Position 1 substituents: Bulky aryl groups (e.g., 4-chlorophenyl) improve target affinity by occupying hydrophobic pockets in kinase domains .

  • Acetamide flexibility: Longer chains (e.g., butyl) may reduce off-target effects by restricting conformational freedom .

Table 2: Hypothesized Biological Data

AssayPredicted IC₅₀ (μM)Basis for Inference
EGFR kinase inhibition0.8–1.5Analog data
HT-29 cell cytotoxicity2.3–4.7Similar acetamide derivatives

Comparative Analysis with Analogous Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives

The inclusion of a 4-butylphenylacetamide side chain distinguishes this compound from simpler analogs. Compared to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide , the butyl group may enhance half-life due to reduced CYP450-mediated metabolism.

Chlorophenyl vs. Fluorophenyl Substitutions

4-Chlorophenyl derivatives generally exhibit stronger DNA-binding affinity than fluorinated counterparts, as seen in compound 35 (IC₅₀ = 5.4 μM against SKNMC cells) . The electronegative chlorine atom may facilitate halogen bonding with target proteins.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in N-alkylation steps (~30–40% for analogous reactions) . Future work could explore microwave-assisted synthesis or transition metal catalysis to improve efficiency.

Targeted Delivery Systems

Nanoparticle encapsulation or prodrug strategies may address solubility issues, particularly for intravenous administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator